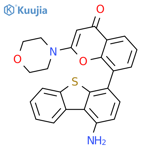

1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity

,

Journal of Medicinal Chemistry,

2013,

56(16),

6386-6401